molecular formula C16H14ClFO3 B2845009 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 309936-80-9

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B2845009
CAS No.: 309936-80-9
M. Wt: 308.73
InChI Key: UXYITEQBQAXIMF-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a 2-chloro-6-fluorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the benzaldehyde core. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including electron-withdrawing halogen substituents and alkoxy groups, enhance reactivity in nucleophilic aromatic substitution and condensation reactions .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYITEQBQAXIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is utilized in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of substituted benzaldehydes. Below is a detailed comparison with structurally analogous derivatives:

Variations in Alkoxy Substituents

  • 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 306934-75-8): Differs by a methoxy group at the 3-position instead of ethoxy. Exhibits lower molecular weight (MW: 308.7 vs. 322.7 for the ethoxy variant) and marginally higher polarity, impacting solubility in non-polar solvents . Priced at $100/100 mg (Santa Cruz Biotechnology), suggesting higher synthesis costs per unit mass compared to the ethoxy variant ($135/500 mg) .

Halogen Substitution Patterns

  • 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde: Replaces the 6-fluoro substituent with a second chlorine atom at the 4-position of the benzyl group.
  • 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde :
    • Lacks the fluorine atom at the 6-position, reducing steric hindrance and electron-withdrawing effects. This simplifies synthesis but may lower binding affinity in drug-receptor interactions .

Derivatives and Functional Group Transformations

  • 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: sc-315096):
    • Oxidation of the aldehyde group to a carboxylic acid increases polarity and enables salt formation, enhancing bioavailability in pharmaceutical formulations .
  • 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS: 1160260-59-2):
    • Conversion to an acyl chloride derivative improves reactivity in amide bond formation, though it introduces handling challenges due to moisture sensitivity .

Key Data Table: Structural and Commercial Comparison

Compound Name CAS Number Substituents (Position) Molecular Weight Price (500 mg) Key Applications References
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde sc-315095 Ethoxy (3), 2-Cl-6-F-benzyl (4) 322.7 $135 Pharmaceutical intermediates
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde 306934-75-8 Methoxy (3), 2-Cl-6-F-benzyl (4) 308.7 $100 (100 mg) Organic synthesis
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 326905-44-6 Ethoxy (3), 2,4-diCl-benzyl (4) 338.2 N/A Agrochemical research
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde N/A Ethoxy (3), 4-Cl-benzyl (4) 304.7 N/A Model electrophile

Q & A

Q. How can researchers optimize the synthesis yield of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde while minimizing steric hindrance?

Methodological Answer: The synthesis involves nucleophilic substitution between 2-chloro-6-fluorobenzyl bromide and a phenolic aldehyde intermediate. To mitigate steric challenges:

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
  • Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve interfacial interactions .
  • Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature (typically 60–80°C under inert atmosphere) .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., ethoxy vs. methoxy groups) and aromatic coupling patterns .
  • FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₆H₁₃ClFO₃) and isotopic patterns .

Q. How can researchers address low solubility in aqueous media during biological assays?

Methodological Answer:

  • Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility without compromising stability .
  • Adjust pH to exploit ionization of the aldehyde group (pKa ~8–10) in buffered solutions .

Advanced Research Questions

Q. What electronic effects do the chloro and fluoro substituents impart on the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • The electron-withdrawing Cl and F groups activate the benzaldehyde moiety for nucleophilic attack by increasing electrophilicity at the carbonyl carbon .
  • Computational studies (DFT) can map electron density distribution to predict regioselectivity .
  • Experimental validation via kinetic studies (e.g., reaction with hydrazines or Grignard reagents) under controlled conditions .

Q. How do reaction conditions influence the stability of the aldehyde group during multi-step syntheses?

Methodological Answer:

  • Avoid prolonged exposure to basic media to prevent aldol condensation. Use mild bases (e.g., NaHCO₃) and low temperatures .
  • Protect the aldehyde as an acetal during incompatible steps (e.g., oxidation), followed by acidic deprotection .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize assay protocols (e.g., cell lines, incubation time) to reduce variability .
  • Perform dose-response curves in triplicate and validate purity via HPLC (>98%) to exclude confounding impurities .

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